(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-8-5-3-4-6-9(8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFLLRAVJJAPA-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts, can be employed to obtain the desired (1R,2R) enantiomer with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols.
Substitution: Halogenated or nitrated cyclopropane derivatives.
Scientific Research Applications
(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Steric Effects : The ethyl group in the target compound introduces greater steric hindrance than methyl or methoxy groups, which may influence receptor selectivity .
- Biological Activity: The brominated dienyl substituent in the compound from demonstrated a 43.01% inhibition of nitric oxide (NO) production in anti-inflammatory assays, outperforming methyl- or methoxy-substituted analogs .
Comparison with Other Analogs
- (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid : Synthesized via LiOH-mediated hydrolysis of esters, achieving high yields (86%) under mild conditions .
- 2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid : Requires protection/deprotection strategies for the methoxy group due to its sensitivity under acidic/basic conditions .
Anti-Inflammatory Activity
- The brominated dienyl analog (compound 12, ) showed 43.01% inhibition of NO production in LPS-induced macrophages, surpassing methyl majusculoate (35.75%) and (−)-majusculoic acid (33.68%) .
- Mechanism : Cyclopropane-carboxylic acids may interfere with COX-2 or NF-κB pathways, though the ethylphenyl analog’s exact target remains uncharacterized.
Sodium Channel Modulation
- (1R,2R)-2-phenylcyclopropane-1-carboxylic acid (11a, ) and its dichlorophenyl derivative (11b) are intermediates in state-dependent Nav1.3 sodium channel inhibitors, suggesting the cyclopropane core’s utility in CNS drug design .
Antimicrobial and Antiviral Potential
- Vinyl-ACCA derivatives (e.g., (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid) are critical in hepatitis C virus (HCV) protease inhibitors, highlighting the scaffold’s versatility .
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound enhances lipophilicity (predicted logP ~2.5) compared to methoxy (logP ~1.8) or chlorophenyl (logP ~2.2) analogs, impacting membrane permeability .
- Solubility : Polar substituents (e.g., methoxy, carboxylic acid) improve aqueous solubility, whereas bulky groups like ethyl may reduce it .
Biological Activity
(1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and interactions with various biological targets, supported by data tables and relevant research findings.
Structural Characteristics
The compound is characterized by a cyclopropane ring substituted with a 2-ethylphenyl group and a carboxylic acid functional group. The three-membered ring structure imparts significant angular strain, influencing its chemical reactivity and biological interactions. Such structural features are often linked to unique pharmacological properties, making cyclopropane derivatives an area of interest in medicinal chemistry.
Pharmacological Properties
Research indicates that cyclopropane derivatives, including (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid, exhibit various biological activities due to their ability to interact with enzymes and receptors. The specific interactions depend on the compound's stereochemistry and functional groups, which can significantly influence binding affinity and efficacy in biological systems .
Key Activities:
- Enzyme Inhibition: Studies have shown that similar cyclopropane derivatives can inhibit enzymes such as 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), which is crucial in ethylene biosynthesis in plants. This inhibition can impact plant growth and development .
- Antimicrobial Effects: Cyclopropane derivatives have been reported to possess antimicrobial properties against various pathogens. Their structural diversity allows for modulation of activity against specific microbial strains.
Case Studies
One notable study involved the molecular docking analysis of (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid with ACO from Arabidopsis thaliana. The results indicated significant binding affinity, suggesting potential applications in agricultural biotechnology for controlling ethylene production in crops .
Synthesis
The synthesis of (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid typically involves several key steps:
- Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using suitable reagents.
- Introduction of the Carboxylic Acid Group: This step often involves oxidation or functionalization of the cyclopropane derivative.
- Chiral Resolution: Given its chiral nature, methods such as chiral chromatography may be employed to isolate the desired stereoisomer.
Table 1: Molecular Docking Results for (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid
| Ligand | ΔG (kcal/mol) | Binding Constant (M) |
|---|---|---|
| (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid | -6.5 | 5.93 × 10 |
| Methylcyclopropane | -3.1 | 0.188 × 10 |
| Pyrazinoic acid | -5.3 | 7.61 × 10 |
This table summarizes the binding affinities of (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid compared to other related compounds, demonstrating its potential as an effective inhibitor.
Q & A
Q. What are the key considerations in designing a synthetic route for (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid?
- Methodological Answer : Cyclopropanation is a critical step, often achieved via transition metal-catalyzed reactions (e.g., using diazo compounds or Simmons-Smith reagents). The stereoselectivity of the cyclopropane ring formation must be controlled using chiral auxiliaries or catalysts. For example, substituents like the 2-ethylphenyl group can influence ring strain and reactivity. Post-cyclopropanation steps, such as carboxylation or functional group interconversion, require optimization of reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemical integrity. Purification via chiral HPLC or crystallization may be necessary to isolate the desired enantiomer .
Q. How can researchers confirm the stereochemical configuration of (1R,2R)-2-(2-ethylphenyl)cyclopropane-1-carboxylic acid?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, NMR spectroscopy (e.g., NOE experiments) can provide relative configuration data. Chiral chromatography using columns like Chiralpak® AD-H or OD-H can resolve enantiomers, with retention times compared to authentic standards. Computational methods (e.g., density functional theory) may predict optical rotation or vibrational circular dichroism spectra for validation .
Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Purity is assessed via reverse-phase HPLC with UV detection. Stability studies under varying pH, temperature, and light exposure require accelerated degradation testing monitored by LC-MS. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate thermal stability .
Advanced Research Questions
Q. How does the 2-ethylphenyl substituent influence the compound’s biological activity compared to analogs with methyl or halogen substituents?
- Methodological Answer : Structure-activity relationship (SAR) studies can compare the steric and electronic effects of substituents. For example, the 2-ethylphenyl group may enhance lipophilicity, improving membrane permeability in cellular assays. Enzymatic inhibition assays (e.g., IC₅₀ determination) and molecular docking simulations quantify interactions with targets like proteases or kinases. Contrast with methyl (smaller, less lipophilic) or halogen (electron-withdrawing) analogs to identify pharmacophore requirements .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer : Discrepancies in stereoselectivity or reaction yields may arise from solvent effects or unaccounted transition states. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations can model solvation and catalyst interactions. Experimental validation via kinetic isotope effects or Hammett plots identifies electronic contributions. Iterative refinement of computational parameters (e.g., basis sets, solvation models) improves predictive accuracy .
Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., bisoxazolines or BINOL derivatives) enhances ee. Continuous flow reactors improve reproducibility and scalability by maintaining precise reaction conditions. In-line monitoring via polarimetry or FTIR allows real-time adjustments. Post-synthetic enzymatic resolution (e.g., lipase-mediated hydrolysis) can further enrich ee .
Q. What are the challenges in studying this compound’s metabolic stability in vivo?
- Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C) track metabolic pathways in animal models. LC-MS/MS identifies phase I/II metabolites in plasma or urine. Cytochrome P450 inhibition assays predict drug-drug interactions. Comparative studies with deuterated analogs assess metabolic soft spots. Microsomal stability assays (human/animal liver microsomes) provide preliminary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
